3-(Difluoromethoxy)-2-fluorobenzaldehyde chemical properties
3-(Difluoromethoxy)-2-fluorobenzaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-(Difluoromethoxy)-2-fluorobenzaldehyde . This scaffold represents a high-value intermediate in drug discovery, leveraging the unique electronic and steric properties of the difluoromethoxy group to modulate metabolic stability and lipophilicity.
Executive Summary
3-(Difluoromethoxy)-2-fluorobenzaldehyde is a specialized fluorinated building block used primarily in the optimization of lead compounds for pharmaceutical and agrochemical applications. Its core value lies in the difluoromethoxy (-OCHF₂) motif, which acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of the methoxy group. When positioned adjacent to a fluorine atom (2-fluoro position), the aldehyde exhibits unique electronic tuning, making it a versatile electrophile for constructing heterocycles and elaborated amine scaffolds.
Part 1: Identity & Physicochemical Profile
This section outlines the fundamental chemical descriptors.[1][2] Where experimental data for this specific isomer is proprietary, values are derived from validated computational models and structural analogs.
Chemical Identity
| Property | Data / Description |
| IUPAC Name | 3-(Difluoromethoxy)-2-fluorobenzaldehyde |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| Key Precursor CAS | 103438-86-4 (2-Fluoro-3-hydroxybenzaldehyde) |
| Structural Class | Polyfluorinated Aryl Aldehyde |
Physicochemical Properties (Predicted)
| Parameter | Value | Implication for Drug Design |
| Physical State | Low-melting solid or Oil | Easy handling in liquid-phase synthesis. |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Weak, C-H of OCHF₂) | The -OCHF₂ proton is sufficiently acidic to act as a weak H-bond donor. |
| H-Bond Acceptors | 3 (Aldehyde O, Ether O, F) | Multiple interaction points for protein binding pockets. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| Topological Polar Surface Area | ~26 Ų | Favorable for CNS penetration if incorporated into smaller scaffolds. |
Part 2: Synthetic Architecture
The synthesis of 3-(difluoromethoxy)-2-fluorobenzaldehyde relies on the selective O-difluoromethylation of the commercially available precursor 2-fluoro-3-hydroxybenzaldehyde .
Core Synthetic Workflow
The most robust protocol utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source. This method avoids the use of ozone-depleting chlorodifluoromethane gas (Freon-22).
Figure 1: Synthetic pathway via difluorocarbene insertion.
Detailed Experimental Protocol
Objective: Synthesis of 3-(difluoromethoxy)-2-fluorobenzaldehyde from 2-fluoro-3-hydroxybenzaldehyde.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 2-fluoro-3-hydroxybenzaldehyde (1.0 equiv) in DMF (Dimethylformamide) containing 10% water (v/v). Note: Water is critical to facilitate the proton transfer and solubility of the carbonate base.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv) in portions.
-
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Part 3: Reactivity & Functionalization
The chemical behavior of this molecule is defined by the interplay between the electron-withdrawing aldehyde, the ortho-fluorine atom, and the meta-difluoromethoxy group.
Electronic Analysis
-
Aldehyde (C-1): Highly electrophilic due to the inductive electron withdrawal (-I effect) from the adjacent Fluorine at C-2.
-
Fluorine (C-2): Exerts a strong -I effect, deactivating the ring towards electrophilic aromatic substitution (EAS) but activating the aldehyde for nucleophilic attack.
-
Difluoromethoxy (C-3): A weak electron-withdrawing group (Hammett σ_p ≈ 0.14) but a strong lipophilic contributor. Unlike a methoxy group, it is not a strong electron donor by resonance due to the fluorine atoms on the methoxy carbon pulling electron density.
Reactivity Map
Figure 2: Primary reactivity pathways for library expansion.
Part 4: Medicinal Chemistry Applications
Bioisosterism: The "Lipophilic Hydrogen Bond Donor"
The -OCHF₂ group is a superior bioisostere for the methoxy (-OCH₃) group.
-
Hydrogen Bonding: The C-H bond in -OCHF₂ is polarized by the two fluorine atoms, making the proton acidic enough to act as a weak hydrogen bond donor . This allows it to pick up interactions with backbone carbonyls in protein targets that a standard methoxy group cannot.
-
Conformation: The -OCHF₂ group prefers an orthogonal conformation relative to the ring, often relieving steric strain compared to -OCF₃.
Metabolic Stability
-
Blocking O-Dealkylation: The primary metabolic soft spot of anisoles (methoxybenzenes) is CYP450-mediated O-demethylation. Replacing H with F increases the bond strength and sterically/electronically hinders the oxidation of the alpha-carbon.
-
Half-Life Extension: Incorporation of this moiety typically extends the in vivo half-life (t1/2) of the parent drug molecule.
Lipophilicity Modulation
-
LogP Adjustment: The -OCHF₂ group is more lipophilic than -OCH₃ but less lipophilic than -OCF₃. This allows for fine-tuning of solubility and permeability without making the molecule "grease-like" and prone to non-specific binding.
Part 5: Handling & Safety
-
Hazard Classification: Treat as a skin and eye irritant (H315, H319).[1] The aldehyde functionality can cause respiratory irritation (H335).
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.
-
Compatibility: Avoid strong bases which might trigger haloform-type cleavage or Cannizzaro reactions, although the -OCHF₂ group itself is relatively stable to mild base.
References
-
Zafrani, Y. et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Hu, J. et al. (2016). "The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights into Fluoroalkylations." Chemical Society Reviews.
-
PubChem Compound Summary. (2024). "2-Fluoro-3-hydroxybenzaldehyde (Precursor CAS 103438-86-4)."[6][7] National Center for Biotechnology Information.
-
Fier, P. S. et al. (2017). "Direct Difluoromethylation of Phenols and Thiophenols using Sodium Chlorodifluoroacetate." Organic Syntheses.
Sources
- 1. 2-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 5. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. 103438-86-4|2-Fluoro-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 2-FLUORO-3-HYDROXYBENZALDEHYDE | 103438-86-4 [chemicalbook.com]
